Cas no 852135-05-8 (N-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo2,1-b1,3thiazole-2-carboxamide)

N-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a structurally complex heterocyclic compound featuring an imidazo[2,1-b][1,3]thiazole core with multiple methoxy-substituted aromatic substituents. This molecule exhibits potential pharmacological relevance due to its fused bicyclic system, which is often associated with bioactivity in medicinal chemistry. The presence of methoxy groups enhances solubility and may influence binding affinity in biological systems. Its well-defined synthetic route allows for precise modifications, making it a valuable intermediate for further derivatization in drug discovery. The compound's stability and distinct structural features render it suitable for exploratory research in kinase inhibition or other therapeutic target studies. Analytical characterization is facilitated by its crystalline nature and consistent purity profile.
N-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo2,1-b1,3thiazole-2-carboxamide structure
852135-05-8 structure
Product name:N-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo2,1-b1,3thiazole-2-carboxamide
CAS No:852135-05-8
MF:C22H21N3O4S
MW:423.484843969345
CID:5556600

N-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo2,1-b1,3thiazole-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • Imidazo[2,1-b]thiazole-2-carboxamide, N-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methyl-
    • N-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo2,1-b1,3thiazole-2-carboxamide
    • Inchi: 1S/C22H21N3O4S/c1-13-20(21(26)23-15-7-10-18(28-3)19(11-15)29-4)30-22-24-17(12-25(13)22)14-5-8-16(27-2)9-6-14/h5-12H,1-4H3,(H,23,26)
    • InChI Key: LJQHOPWYWWXJAE-UHFFFAOYSA-N
    • SMILES: S1C(C(NC2=CC=C(OC)C(OC)=C2)=O)=C(C)N2C=C(C3=CC=C(OC)C=C3)N=C12

N-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo2,1-b1,3thiazole-2-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0650-0303-5μmol
N-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
852135-05-8 90%+
5μl
$63.0 2023-07-05
Life Chemicals
F0650-0303-20μmol
N-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
852135-05-8 90%+
20μl
$79.0 2023-07-05
Life Chemicals
F0650-0303-10mg
N-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
852135-05-8 90%+
10mg
$79.0 2023-07-05
Life Chemicals
F0650-0303-15mg
N-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
852135-05-8 90%+
15mg
$89.0 2023-07-05
Life Chemicals
F0650-0303-1mg
N-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
852135-05-8 90%+
1mg
$54.0 2023-07-05
Life Chemicals
F0650-0303-25mg
N-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
852135-05-8 90%+
25mg
$109.0 2023-07-05
Life Chemicals
F0650-0303-100mg
N-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
852135-05-8 90%+
100mg
$248.0 2023-07-05
Life Chemicals
F0650-0303-4mg
N-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
852135-05-8 90%+
4mg
$66.0 2023-07-05
Life Chemicals
F0650-0303-2μmol
N-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
852135-05-8 90%+
2μl
$57.0 2023-07-05
Life Chemicals
F0650-0303-40mg
N-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
852135-05-8 90%+
40mg
$140.0 2023-07-05

Additional information on N-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo2,1-b1,3thiazole-2-carboxamide

Professional Introduction to N-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide (CAS No. 852135-05-8)

N-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide, identified by its CAS number 852135-05-8, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the imidazothiazole class, a heterocyclic scaffold known for its broad spectrum of biological activities. The presence of multiple aromatic rings and functional groups, such as methoxy and carboxamide moieties, contributes to its unique chemical properties and potential pharmacological applications.

The imidazothiazole core of N-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a key pharmacophore that has been extensively studied for its role in modulating various biological pathways. Recent advancements in drug discovery have highlighted the importance of imidazothiazole derivatives in the development of novel therapeutic agents. These compounds have shown promise in targeting a wide range of diseases, including cancer, inflammation, and neurodegenerative disorders. The structural features of this molecule, particularly the methoxy-substituted phenyl rings and the carboxamide group, are critical for its interactions with biological targets.

In the realm of oncology research, N-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide

The synthesis of N-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide

Evaluation of the pharmacological activity of N-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide

The pharmacokinetic profile of N-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide

The development of novel drug candidates often involves optimization strategies to enhance potency and minimize side effects. In the case of N-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide

The role of computational chemistry in drug discovery cannot be overstated. Advanced algorithms and software tools have enabled researchers to simulate molecular interactions with high accuracy. These simulations have been instrumental in identifying potential lead compounds like N-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl

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